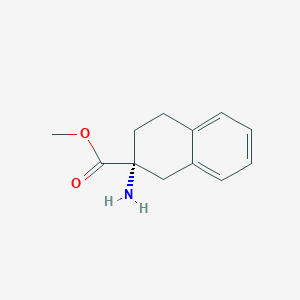
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate, also known as MDMAN, is a chemical compound that has been widely used in scientific research due to its unique properties. MDMAN is a chiral molecule that contains both an amino and a carboxylate functional group, making it a useful building block for the synthesis of various molecules.
Applications De Recherche Scientifique
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate has been widely used in scientific research for various applications. One of the most common applications is in the synthesis of chiral molecules. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can be used as a chiral auxiliary to induce chirality in other molecules. It has also been used in the synthesis of various natural products, such as alkaloids and steroids.
Mécanisme D'action
The mechanism of action of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is not well understood. However, it is believed that it acts as a nucleophile in various reactions, such as the condensation reaction mentioned earlier. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can also act as a ligand for metal ions, which can lead to the formation of metal complexes.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate. However, it has been reported to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is its high yield in synthesis. It is also a relatively inexpensive compound, making it accessible for use in various experiments. However, one limitation of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can also be used in the development of new materials, such as polymers and catalysts. Additionally, further research is needed to understand the mechanism of action and potential biological effects of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate.
Conclusion:
In conclusion, Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is a useful compound that has been widely used in scientific research for various applications. Its unique properties make it a valuable building block for the synthesis of chiral molecules and natural products. While there is limited information available on its biochemical and physiological effects, Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate has shown potential as an antibacterial and antifungal agent and as an inhibitor of cancer cell growth. Further research is needed to fully understand the potential applications and limitations of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate in scientific research.
Méthodes De Synthèse
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can be synthesized using several methods. One of the most common methods is the condensation reaction between 2-naphthylamine and methyl 2-bromo-3-oxobutanoate, which yields Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate as a white solid with a high yield. Another method involves the reaction between 2-naphthylamine and methyl 2-chloro-3-oxobutanoate in the presence of a base.
Propriétés
Numéro CAS |
144646-54-8 |
|---|---|
Nom du produit |
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8,13H2,1H3/t12-/m1/s1 |
Clé InChI |
YTHRSEHMUAHYOU-GFCCVEGCSA-N |
SMILES isomérique |
COC(=O)[C@]1(CCC2=CC=CC=C2C1)N |
SMILES |
COC(=O)C1(CCC2=CC=CC=C2C1)N |
SMILES canonique |
COC(=O)C1(CCC2=CC=CC=C2C1)N |
Synonymes |
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-,methylester,(2R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
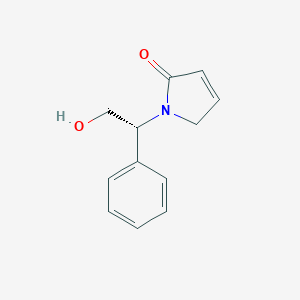

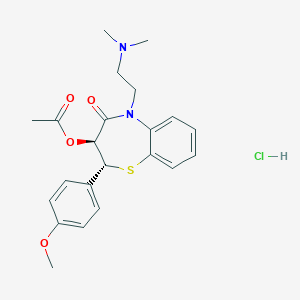
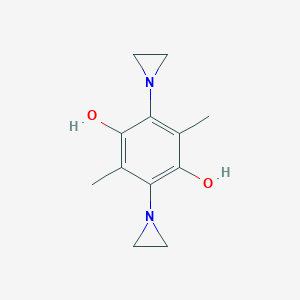
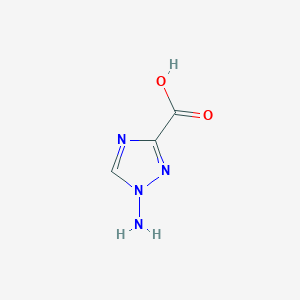

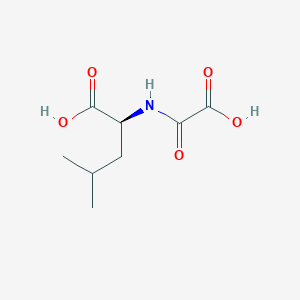
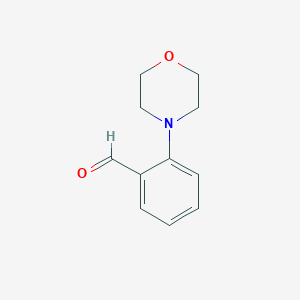
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)
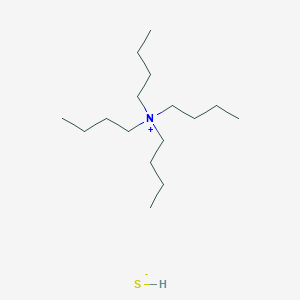
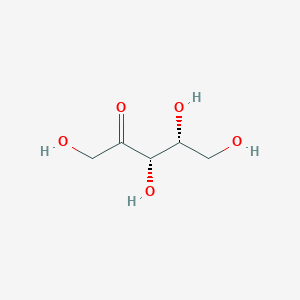
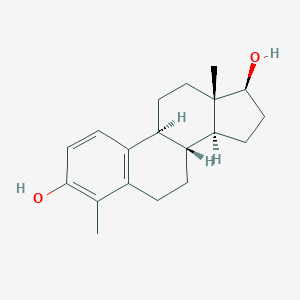
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)